molecular formula C9H12N2O B13477324 (1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans

(1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans

Cat. No.: B13477324
M. Wt: 164.20 g/mol
InChI Key: ZMPYYYGMLKUWGA-UHFFFAOYSA-N
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Description

(1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with an amino group and a pyridinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are functionalized with amino and pyridinyl groups through a series of reactions involving nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.

Scientific Research Applications

(1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives with different substituents, such as:

  • (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol
  • (1s,3s)-3-Amino-1-(pyridin-2-yl)cyclobutan-1-ol

Uniqueness

What sets (1s,3s)-3-Amino-1-(pyridin-4-yl)cyclobutan-1-ol, trans apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-pyridin-4-ylcyclobutan-1-ol

InChI

InChI=1S/C9H12N2O/c10-8-5-9(12,6-8)7-1-3-11-4-2-7/h1-4,8,12H,5-6,10H2

InChI Key

ZMPYYYGMLKUWGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=NC=C2)O)N

Origin of Product

United States

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